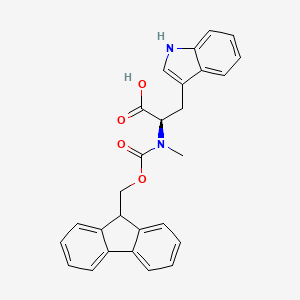

Fmoc-Nalpha-methyl-D-tryptophan

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-Nalpha-methyl-D-tryptophan involves Fmoc-based peptide synthesis . This method has been used to synthesize a wide range of peptides, including those containing phosphorylated serine, threonine, and tyrosine .Molecular Structure Analysis

The molecular formula of Fmoc-Nalpha-methyl-D-tryptophan is C27H24N2O4 . Its molecular weight is 440.50 g/mol . The InChI string and the canonical SMILES string provide a detailed description of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving Fmoc-Nalpha-methyl-D-tryptophan are complex and involve multiple steps . These reactions are influenced by the chemical nature of specific amino acids and the many steps and chemical compounds involved in the synthesis process .Physical And Chemical Properties Analysis

Fmoc-Nalpha-methyl-D-tryptophan appears as a pale yellow powder . It has a predicted boiling point of 683.26° C at 760 mmHg and a predicted density of 1.33 g/cm^3 . Its refractive index is predicted to be n 20D 1.68 .Applications De Recherche Scientifique

1. Role in Neutrophil Inflammation Treatment

Fmoc-Nalpha-methyl-D-tryptophan derivatives have been explored for their potential in treating neutrophilic inflammatory diseases. A study by Hwang et al. (2013) found that certain tryptophan-containing dipeptides, including Fmoc derivatives, exhibited dual inhibitory effects on FMLP-induced superoxide anion generation and neutrophil elastase release in human neutrophils. These compounds were observed to selectively inhibit formyl peptide receptor 1 (FPR1), suggesting their potential use in developing new drugs for neutrophilic inflammatory diseases (Hwang et al., 2013).

2. Solid Phase Peptide Synthesis

Fmoc-Nalpha-methyl-D-tryptophan and its derivatives are utilized in solid-phase peptide synthesis (SPPS). Meienhofer et al. (2009) demonstrated the efficiency of using Fmoc amino acids in SPPS, which included tryptophan derivatives, by synthesizing a model tetrapeptide without repetitive acidolysis. This method offers advantages over traditional SPPS techniques that use acidolysis for alpha-amino group deblocking (Meienhofer et al., 2009).

3. Molecularly Imprinted Polymers

Fmoc-Nalpha-methyl-D-tryptophan is also relevant in the study of molecularly imprinted polymers (MIPs). Kim and Guiochon (2005) conducted thermodynamic studies using Fmoc-tryptophan enantiomers on Fmoc-L-Trp imprinted polymer. Their research offers insights into the nature of organic mobile phases in chromatography on MIPs, highlighting the versatility of Fmoc-tryptophan in analytical chemistry applications (Kim & Guiochon, 2005).

4. Synthesis of Bioactive Peptides

The synthesis of bioactive peptides often involves Fmoc-Nalpha-methyl-D-tryptophan derivatives. Fauq et al. (1998) reported the synthesis of a novel α-amino acid, which closely resembles tryptophan, for incorporation into bioactive synthetic peptides using standard solid-phase synthesis methods. This showcases the role of Fmoc-tryptophan derivatives in the structural modification of bioactive peptides (Fauq et al., 1998).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Nalpha-methyl-D-tryptophan | |

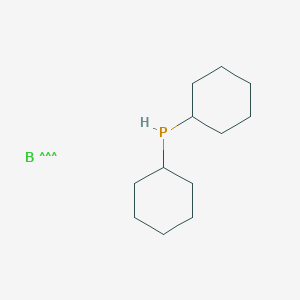

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

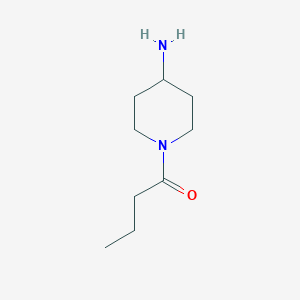

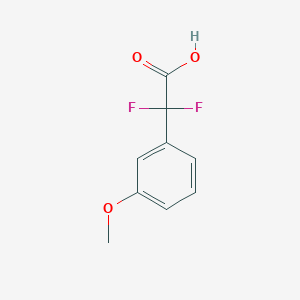

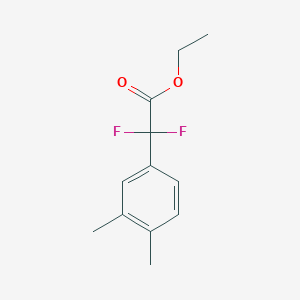

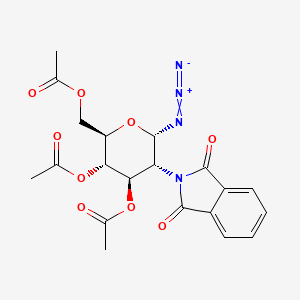

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole](/img/structure/B3067297.png)

![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)

![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)